REACTION_CXSMILES
|
[S:1]1[C:5]2=[N:6][C:7]([C:14]([O:16]C)=[O:15])=[C:8]([C:10]([O:12]C)=[O:11])[CH:9]=[C:4]2[CH:3]=[CH:2]1.[OH-].[K+].O>CO>[S:1]1[C:5]2=[N:6][C:7]([C:14]([OH:16])=[O:15])=[C:8]([C:10]([OH:12])=[O:11])[CH:9]=[C:4]2[CH:3]=[CH:2]1 |f:1.2|
|
Name
|
dimethyl thieno[2,3-b]pyridine-5,6-dicarboxylate
|
Quantity
|
27.75 g
|
Type
|
reactant
|
Smiles
|
S1C=CC=2C1=NC(=C(C2)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
30.98 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
DISSOLUTION
|
Details
|
to dissolve any solids present
|
Type
|
CUSTOM
|
Details
|
before evaporating the mixture to dryness
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid is dissolved in a minimum volume of water
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
Thieno[2,3-b]pyridine-5,6-dicarboxylic acid is filtered off
|
Type
|
CUSTOM
|
Details
|
dried overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give 23.36 g mp 272°-275° C.
|
Name
|
|
Type
|
|
Smiles
|
S1C=CC=2C1=NC(=C(C2)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |